Succinimidyl-2-(bromoacetamido)acetate

概要

説明

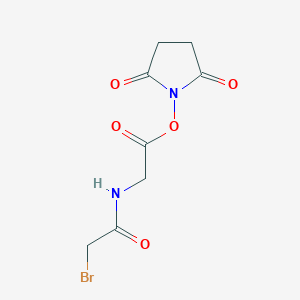

Succinimidyl-2-(bromoacetamido)acetate is a chemical compound with the molecular formula C8H9BrN2O5. It is commonly used as a crosslinking reagent in biochemistry and molecular biology due to its ability to form stable covalent bonds with primary amines in proteins and peptides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Succinimidyl-2-(bromoacetamido)acetate typically involves the reaction of N-hydroxysuccinimide with bromoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure precise control over reaction conditions and to achieve high yields .

化学反応の分析

Amine Reactivity (Succinimidyl Ester)

The succinimidyl ester reacts with primary amines (e.g., lysine ε-amino groups) in slightly alkaline conditions (pH 7–9), forming stable amide bonds. This reaction is critical for initial protein activation:

Mechanism :

-

Nucleophilic attack by the amine on the carbonyl carbon of the succinimidyl ester.

-

Release of N-hydroxysuccinimide (NHS) as a byproduct.

-

Formation of an amide bond between the protein and the linker.

Key Parameters :

-

pH : Optimal at pH 8.0–8.5.

-

Temperature : Typically 4–25°C to minimize hydrolysis.

-

Stability : The NHS ester hydrolyzes in aqueous buffers (half-life <1 hour at pH 8.0) .

Sulfhydryl Reactivity (Bromoacetamido Group)

The bromoacetamido group reacts with thiols (e.g., cysteine residues) at pH >7.5, forming stable thioether bonds:

Mechanism :

-

Nucleophilic substitution (SN2) by the thiolate ion on the bromoacetamido carbon.

-

Displacement of bromide ion.

-

Formation of a covalent thioether linkage.

Key Parameters :

-

pH : Requires >7.5 to deprotonate thiols.

-

Competing Reactions : Excess thiols (e.g., β-mercaptoethanol) must be avoided to prevent side reactions .

Stepwise Conjugation Protocol

SBA enables two-step bioconjugation to minimize polymerization:

| Step | Target Group | Reaction Conditions | Outcome |

|---|---|---|---|

| 1 | Primary amines (lysine) | pH 8.3, 25°C, 1–2 hours | Activated protein with bromoacetamido groups |

| 2 | Sulfhydryls (cysteine) | pH 7.5–8.5, 4°C, 4–16 hours | Stable thioether-linked conjugate |

Example: Conjugation of a cysteine-containing peptide to bovine serum albumin (BSA) achieved a controlled ratio of 10–30 peptides per BSA molecule, as confirmed by MALDI-TOF .

Comparative Stability

SBA-based conjugates exhibit superior stability compared to maleimide-thiol adducts:

| Property | SBA (Thioether) | Maleimide (Thioether) |

|---|---|---|

| Hydrolysis Resistance | High | Moderate |

| In Vivo Stability | No isomerization | Prone to retro-Michael reactions |

| Immunogenicity Risk | Low | High |

Data Source: Studies comparing SBA with maleimide linkers showed reduced byproduct formation and enhanced reproducibility .

Limitations and Mitigation

-

Hydrolysis : Rapid NHS ester hydrolysis requires immediate use of activated intermediates.

-

Side Reactions : Residual bromoacetamido groups are quenched with cysteine post-conjugation .

Conjugation Efficiency of SBA-Activated BSA

| BSA (m/z) | Activated BSA (m/z) | Conjugate (m/z) | Peptides/BSA Ratio |

|---|---|---|---|

| 66,448 | 72,945 | 80,561 | 10.8 |

| 66,448 | 72,945 | 84,159 | 16.0 |

| 66,448 | 72,945 | 94,608 | 30.8 |

Source: MALDI-TOF analysis of SBA-mediated peptide-BSA conjugates .

科学的研究の応用

Applications in Antibody-Drug Conjugates (ADCs)

SBA has been employed in the development of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells. The succinimidyl moiety facilitates the attachment of the antibody to the drug, while the bromoacetamido group can react with various nucleophiles on the drug.

Case Study: Development of ADCs

In a study involving the synthesis of an ADC targeting HER2-positive breast cancer cells, SBA was used to conjugate trastuzumab (an anti-HER2 antibody) with a cytotoxic agent. The resulting conjugate demonstrated enhanced efficacy in targeting tumor cells while minimizing systemic toxicity, showcasing SBA's utility in targeted cancer therapies .

Peptide Modification

SBA is also used for peptide modifications, enabling the attachment of peptides to proteins or other biomolecules. This application is crucial for creating peptide-based therapeutics or vaccines.

Data Table: Comparison of Cross-Linking Agents

| Cross-Linker | Reactive Groups | Typical Applications |

|---|---|---|

| Succinimidyl-2-(bromoacetamido)acetate | NHS ester & bromoacetamido | ADCs, peptide modifications |

| Succinimidyl iodoacetate | NHS ester & iodoacetyl | Protein labeling |

| Sulfo-NHS-LC-Biotin | NHS ester & biotin | Biotinylation for affinity purification |

Vaccine Development

SBA is instrumental in vaccine development, particularly in creating conjugate vaccines that link polysaccharides to proteins to enhance immunogenicity.

Case Study: Conjugate Vaccines

Research has demonstrated that conjugating polysaccharides from bacterial pathogens to carrier proteins using SBA significantly increases antibody responses in animal models. This approach has been pivotal in developing vaccines against diseases such as meningitis and pneumonia .

Antibody Engineering

In immunological studies, SBA is used for engineering antibodies with enhanced properties. This includes creating bispecific antibodies that can simultaneously bind two different antigens.

Example Application

A study reported the successful generation of bispecific antibodies using SBA as a cross-linker, which showed improved binding affinity and specificity compared to traditional monoclonal antibodies .

Solid Lipid Nanoparticles (SLNs)

SBA has been utilized in labeling SLNs for drug delivery applications. By attaching therapeutic agents to SLNs via SBA, researchers have enhanced the stability and bioavailability of drugs.

Case Study: Radiolabeling SLNs

A novel method was developed to radiolabel SLNs using SBA for in vivo PET imaging studies. This technique allowed for real-time tracking of drug distribution within biological systems, providing valuable insights into pharmacokinetics .

Targeted Delivery Mechanisms

The ability of SBA to form stable linkages enables targeted delivery systems that can release therapeutic agents at specific sites within the body, improving treatment outcomes while reducing side effects.

作用機序

The mechanism of action of Succinimidyl-2-(bromoacetamido)acetate involves the formation of a covalent bond between the bromoacetamido group and a nucleophilic site on a target molecule, typically a primary amine. This reaction results in the crosslinking of proteins or peptides, which can alter their structural and functional properties .

類似化合物との比較

Similar Compounds

N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP): Another crosslinking reagent that forms disulfide bonds.

N-Succinimidyl-4-(maleimidomethyl)cyclohexane-1-carboxylate (SMCC): Forms stable thioether bonds with sulfhydryl groups.

Uniqueness

Succinimidyl-2-(bromoacetamido)acetate is unique in its ability to form highly stable amide bonds with primary amines, making it particularly useful for applications requiring strong and durable crosslinking .

生物活性

Succinimidyl-2-(bromoacetamido)acetate (SBA) is a heterobifunctional crosslinker widely utilized in bioconjugation applications, particularly for the modification of proteins and peptides. Its unique structure allows for selective conjugation to amino groups, facilitating the development of various bioconjugates with potential therapeutic and diagnostic applications. This article delves into the biological activity of SBA, highlighting its mechanisms, applications, and relevant case studies.

SBA features a succinimidyl ester that reacts with primary amines, forming stable amide bonds. The bromoacetamido group provides a second reactive site that can further engage with nucleophiles, making SBA a versatile tool for creating complex biomolecular constructs.

- Activation : The succinimidyl group activates the carboxylic acid, allowing it to react with free amines on target molecules.

- Conjugation : The bromoacetamido moiety can react with thiols or other nucleophiles, enabling the formation of diverse conjugates.

- Stability : The resulting amide bonds are stable under physiological conditions, ensuring the integrity of the conjugated molecules.

Antibody Conjugation

SBA has been extensively studied for its role in generating antibody-drug conjugates (ADCs). One notable study demonstrated that SBA could effectively link cytotoxic drugs to antibodies, enhancing their specificity and efficacy against cancer cells while minimizing systemic toxicity .

Immunogenicity Studies

Research indicates that bromoacetamido linkers like SBA elicit lower immunogenic responses compared to other linkers such as maleimides. This characteristic is crucial for developing therapeutics that require long-term administration without triggering adverse immune reactions .

Case Studies

- Cancer Therapy : A study utilized SBA to conjugate trastuzumab (an anti-HER2 antibody) with a cytotoxic agent. This ADC showed significant efficacy in targeting HER2-positive breast cancer cells in vitro and in vivo, demonstrating the potential of SBA in targeted cancer therapies .

- Vaccine Development : SBA has also been employed in vaccine formulations where it facilitated the conjugation of polysaccharides to protein carriers. This approach enhanced immunogenicity by presenting polysaccharide antigens more effectively to the immune system .

Comparative Analysis of Linkers

| Linker Type | Immunogenicity | Stability | Applications |

|---|---|---|---|

| Succinimidyl-4-maleimidomethyl-cyclohexane-1-carboxylate (SMCC) | High | Moderate | ADCs, protein labeling |

| This compound (SBA) | Low | High | ADCs, vaccine development |

Research Findings

Recent studies have highlighted several key findings regarding the use of SBA:

- Conjugation Efficiency : SBA has shown high efficiency in forming stable conjugates with proteins and peptides, making it a preferred choice for bioconjugation applications .

- Application Versatility : Its ability to react with both amines and thiols allows for diverse applications ranging from drug delivery systems to diagnostic assays .

- Reduced Side Effects : The lower immunogenicity associated with SBA compared to other linkers enhances its suitability for therapeutic use, particularly in chronic treatments .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-bromoacetyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O5/c9-3-5(12)10-4-8(15)16-11-6(13)1-2-7(11)14/h1-4H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHJJIGNLVTLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90514065 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93801-73-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90514065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。